

# Technical Guide: Tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate*

Cat. No.: *B1345280*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure, which incorporates the pyrrolo[2,3-b]pyridine (or 7-azaindole) scaffold, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a bromine atom and a tert-butoxycarbonyl (Boc) protecting group offers versatile handles for further chemical modifications, making it a valuable intermediate in the development of novel pharmaceutical agents.

## Chemical Properties and Data

The fundamental chemical properties of tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate are summarized in the table below. This quantitative data is essential for its use in synthetic chemistry, including reaction stoichiometry and analytical characterization.

Property	Value
Molecular Weight	297.15 g/mol <a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>13</sub> BrN <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a>
CAS Number	928653-80-9 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Canonical SMILES	CC(C) (C)OC(=O)N1C=CC2=C1C=C(C=N2)Br <a href="#">[1]</a>

## Role in Synthetic Chemistry and Drug Discovery

Tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate is not typically an end-product with direct biological activity. Instead, its primary value lies in its role as a versatile synthetic intermediate. The 7-azaindole core is a recognized "privileged structure" in drug discovery, appearing in numerous biologically active compounds.

The key reactive sites of this molecule are:

- **The Bromine Atom:** This halogen at the 5-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, or alkyl groups, which is a common strategy for exploring the structure-activity relationship (SAR) of a potential drug candidate.
- **The Pyrrole Nitrogen:** Protected by a Boc group, the pyrrole nitrogen is shielded from unwanted reactions. This protecting group can be readily removed under acidic conditions to allow for further functionalization at this position.
- **The Pyrrole Ring:** The pyrrole ring itself can be subject to electrophilic substitution, although the reactivity is influenced by the other substituents.

Due to this chemical versatility, the compound is a key starting material for the synthesis of various targeted therapies, including kinase inhibitors, which are a major class of drugs used in oncology and for inflammatory diseases.

## Experimental Protocols

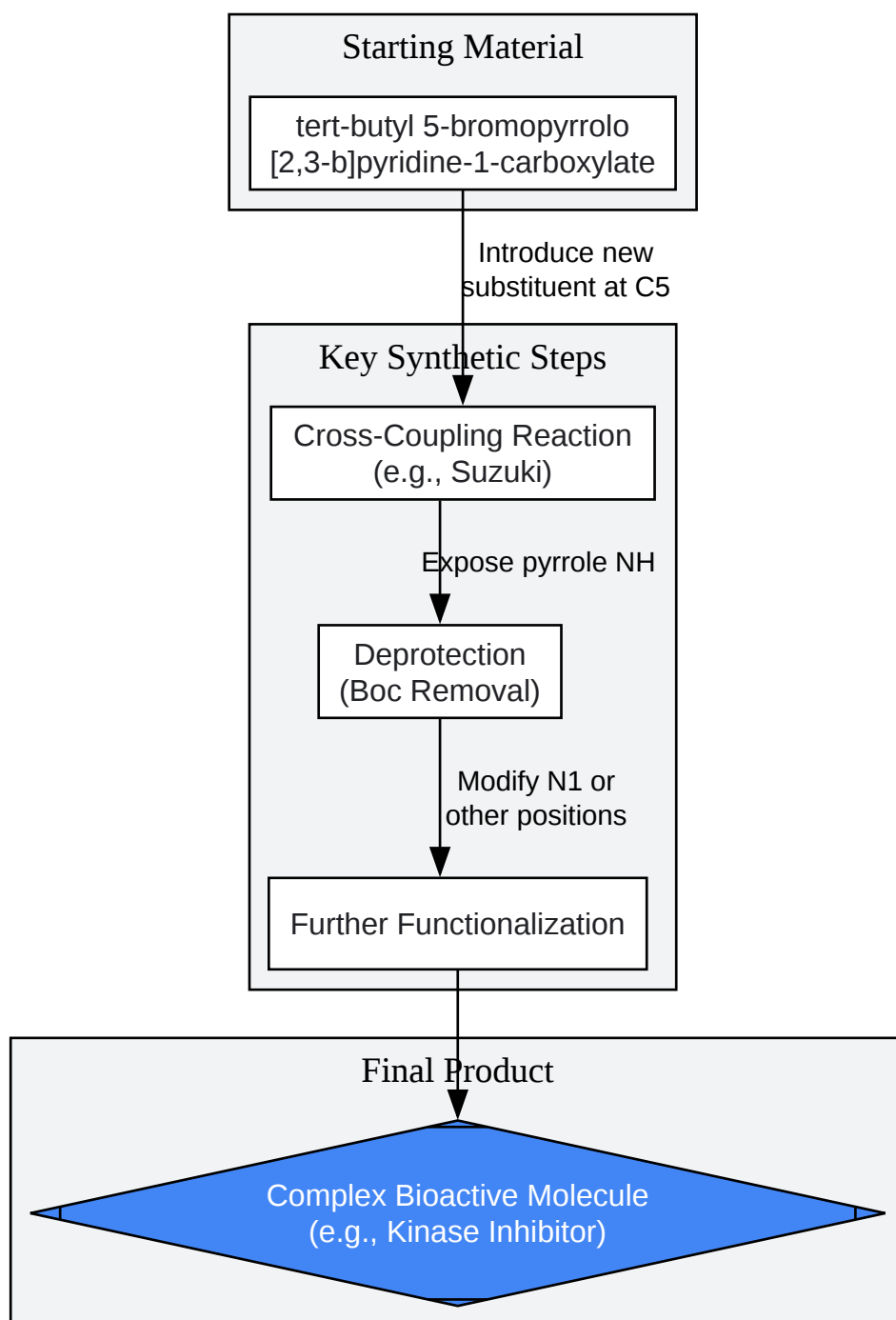
Detailed, publicly available experimental protocols for the synthesis of tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate are limited. However, a general synthetic approach can be inferred from standard organic chemistry principles and patent literature involving related structures. A plausible synthesis would involve two key steps:

- **Bromination of 7-Azaindole:** The synthesis would likely start with the bromination of the 7-azaindole core. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the bromination would be a critical factor to control.
- **Boc Protection:** Following bromination, the pyrrole nitrogen would be protected with a tert-butoxycarbonyl group. This is a standard procedure accomplished by reacting the brominated 7-azaindole with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP).

It is important to note that this represents a generalized procedure, and specific reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized for yield and purity.

## Logical Workflow: Role as a Synthetic Intermediate

The following diagram illustrates the logical workflow of how tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate is utilized as a building block in a typical drug discovery pipeline, leading to the synthesis of a potential kinase inhibitor.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)